MLN0905

Vue d'ensemble

Description

Le MLN0905 est un inhibiteur de petite molécule puissant et sélectif de la kinase Polo-like 1 (PLK1). La kinase Polo-like 1 est une kinase mitotique sérine/thréonine qui joue un rôle crucial dans la progression du cycle cellulaire mitotique. La surexpression de la kinase Polo-like 1 a été associée à un mauvais pronostic chez les patients atteints de divers cancers. Le this compound a montré une activité antitumorale significative dans les modèles précliniques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du MLN0905 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

- Formation du noyau pyrimidobenzazépine.

- Introduction du groupe trifluorométhyle.

- Attachement de la chaîne latérale diméthylaminopropyle.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend :

- L’utilisation de réactions à rendement élevé.

- L’optimisation des conditions de réaction afin de minimiser les sous-produits.

- La mise en œuvre de techniques de purification pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le MLN0905 subit diverses réactions chimiques, notamment :

Réduction : Elle implique l’élimination d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène.

Substitution : Elle implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxygénés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Recherche sur le cancer : Le this compound a démontré une activité antitumorale robuste dans divers modèles de xénogreffes humains, notamment le cancer du côlon, le cancer du poumon non à petites cellules, le cancer de l’ovaire et le lymphome.

Études du cycle cellulaire : En tant qu’inhibiteur de la kinase Polo-like 1, le this compound est utilisé pour étudier le rôle de la kinase Polo-like 1 dans la progression du cycle cellulaire mitotique et son impact sur la viabilité et la prolifération cellulaires.

Thérapie combinée : Le this compound a démontré une synergie avec les thérapies standard, telles que le taxane, améliorant ses effets antitumoraux.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Studies have demonstrated that MLN0905 possesses favorable pharmacokinetic properties, making it a viable candidate for clinical applications. It effectively modulates the pharmacodynamic biomarker phosphorylated histone H3 (pHisH3), allowing researchers to track its effects on tumor tissues in vivo . The dosing flexibility of this compound has been highlighted through its successful application in both continuous and intermittent dosing schedules in xenograft models .

Diffuse Large B-Cell Lymphoma (DLBCL)

A pivotal study evaluated the antitumor efficacy of this compound in three human subcutaneous DLBCL xenograft models: OCI-LY10, OCI-LY19, and PHTX-22L. The results indicated significant antitumor activity with both daily and intermittent dosing regimens. In the disseminated OCI-LY19 model, this compound not only inhibited tumor growth but also provided a substantial survival advantage when combined with rituximab, a standard treatment for DLBCL .

| Model | Dosing Regimen | Antitumor Activity | Survival Advantage |

|---|---|---|---|

| OCI-LY10 | Continuous | Significant | Not evaluated |

| OCI-LY19 | Intermittent | Significant | Highly significant |

| PHTX-22L | Continuous | Significant | Not evaluated |

Colon Cancer

This compound has also been tested in colon cancer models, particularly using HCT116 and HT-29 cell lines. In these studies, this compound treatment led to increased levels of pHisH3 expression, indicating G2/M phase arrest and subsequent inhibition of tumor progression. The combination of this compound with other therapeutic agents further enhanced its antitumor effects .

Potential Clinical Implications

The findings from these studies suggest that PLK1 inhibitors like this compound could be promising candidates for clinical trials targeting various malignancies beyond DLBCL. The ability to induce mitotic arrest and DNA damage positions this compound as a potential therapeutic agent not only for lymphomas but also for solid tumors where PLK1 is overexpressed.

Mécanisme D'action

Le MLN0905 exerce ses effets en inhibant la kinase Polo-like 1, ce qui entraîne un arrêt du cycle cellulaire en pro métaphase. Cette inhibition réduit la phosphorylation de l’histone H3 en sérine 10, un marqueur d’arrêt du cycle cellulaire. Le composé induit également l’apoptose et la sénescence dans les cellules cancéreuses, contribuant à son activité antitumorale .

Composés similaires :

Composé 12b : Un autre inhibiteur puissant de la kinase Polo-like 1 présentant une activité antitumorale similaire.

BI 2536 : Un inhibiteur bien connu de la kinase Polo-like 1 utilisé dans la recherche sur le cancer.

Volasertib : Un inhibiteur de la kinase Polo-like 1 qui a montré des résultats prometteurs dans les essais cliniques.

Unicité du this compound : Le this compound se distingue par sa forte sélectivité et sa puissance contre la kinase Polo-like 1. Il a démontré une activité antitumorale significative dans un large éventail de modèles tumoraux humains et a montré des effets synergiques lorsqu’il est associé à d’autres thérapies .

Comparaison Avec Des Composés Similaires

Compound 12b: Another potent Polo-like kinase 1 inhibitor with similar antitumor activity.

BI 2536: A well-known Polo-like kinase 1 inhibitor used in cancer research.

Volasertib: A Polo-like kinase 1 inhibitor that has shown promise in clinical trials.

Uniqueness of MLN0905: this compound stands out due to its high selectivity and potency against Polo-like kinase 1. It has demonstrated significant antitumor activity in a broad range of human tumor models and has shown synergistic effects when combined with other therapies .

Activité Biologique

MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation and has been implicated in various cancers, particularly diffuse large B-cell lymphoma (DLBCL). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and antitumor efficacy across various studies.

PLK1 is essential for mitotic progression, and its overexpression is associated with poor prognosis in several cancers. This compound inhibits PLK1 activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The inhibition of PLK1 by this compound has been shown to induce DNA damage responses, as evidenced by increased levels of phosphorylated histone H3 (pHisH3) and γH2AX, markers indicative of DNA damage and mitotic arrest .

Efficacy in DLBCL Models

Studies have demonstrated that this compound exhibits significant antitumor activity in DLBCL xenograft models. The compound was tested in three human subcutaneous xenograft models: OCI-LY10, OCI-LY19, and PHTX-22L. In each model, this compound showed substantial tumor growth inhibition on both continuous and intermittent dosing schedules .

Table 1: Summary of Antitumor Efficacy in DLBCL Xenograft Models

| Model | Treatment Schedule | Tumor Growth Inhibition | Survival Advantage |

|---|---|---|---|

| OCI-LY10 | Continuous | Significant | Not assessed |

| OCI-LY19 | Intermittent | Highly significant | Yes |

| PHTX-22L | Continuous | Significant | Not assessed |

Combination Therapy

Furthermore, combining this compound with rituximab (a standard treatment for DLBCL) resulted in a synergistic effect, enhancing both antitumor activity and survival advantage in the disseminated OCI-LY19 model. This combination therapy approach suggests a promising avenue for improving clinical outcomes in patients with DLBCL .

Pharmacokinetics and Safety Profile

This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and an acceptable toxicity profile. These characteristics make it a viable candidate for clinical development. The compound's pharmacodynamic effects were monitored through biomarkers such as pHisH3 modulation, providing insights into its mechanism of action in vivo .

Study on Acute Myeloid Leukemia (AML)

In addition to its effects on DLBCL, this compound has been investigated for its potential in treating acute myeloid leukemia (AML). Research indicates that PLK1 inhibition can induce autophagy in AML cells, leading to mTOR dephosphorylation and subsequent apoptosis. This highlights the broader applicability of this compound beyond lymphomas .

Table 2: Summary of Findings on this compound in AML

| Study Focus | Key Findings |

|---|---|

| Autophagy Induction | Induces autophagy in AML cells |

| mTOR Pathway | Results in mTOR dephosphorylation |

| Apoptosis | Triggers apoptosis in AML progenitor cells |

Propriétés

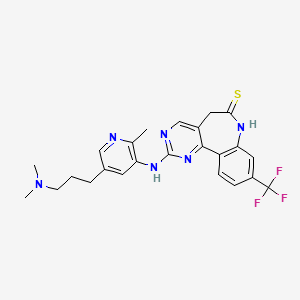

IUPAC Name |

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODBZFJPKJDNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673165 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228960-69-7 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.